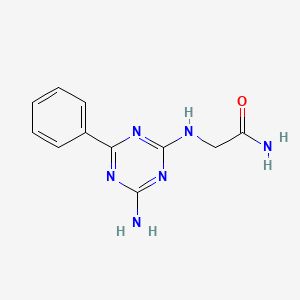

2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide is a compound belonging to the class of 1,3,5-triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound features a triazine ring substituted with an amino group, a phenyl group, and an acetamide group, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide typically involves the following steps:

Starting Material: The synthesis begins with cyanuric chloride, a common precursor for triazine derivatives.

Nucleophilic Substitution: Cyanuric chloride undergoes nucleophilic substitution with aniline to introduce the phenyl group at the 6-position of the triazine ring.

Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position.

Acetamide Formation: Finally, the compound is reacted with glycine or an acetamide derivative to form the acetamide group at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

Purification Steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

Quality Control: Analytical methods like HPLC and NMR spectroscopy are used to ensure the purity and consistency of the compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups back to amino groups or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, aryl halides, and other nucleophiles.

Major Products:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Various substituted triazines depending on the nucleophile used.

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.

Material Science: It is used in the synthesis of polymers and resins with enhanced thermal and chemical stability.

Biology and Medicine:

Antimicrobial Agents: The compound exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.

Pharmaceuticals: It serves as a building block for the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

Industry:

Agriculture: The compound is used in the formulation of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.

Dyes and Pigments: It is employed in the production of dyes and pigments with high stability and colorfastness.

Mechanism of Action

The mechanism of action of 2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in anticancer applications.

Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

2-Amino-4,6-diphenyl-1,3,5-triazine: Similar structure but lacks the acetamide group.

2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but lacks the acetamide group and has an additional amino group.

2,4,6-Triamino-1,3,5-triazine (Melamine): Lacks the phenyl and acetamide groups.

Uniqueness:

Functional Groups: The presence of both amino and acetamide groups in 2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide provides unique reactivity and binding properties.

Versatility: The compound’s structure allows for diverse chemical modifications, making it suitable for various applications in different fields.

Biological Activity

2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide, also known by its CAS number 61452-88-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H11N7O, with a molecular weight of approximately 245.24 g/mol. Its structure features a triazine ring substituted with an amino group and an acetamide moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 61452-88-8 |

| Molecular Formula | C10H11N7O |

| Molecular Weight | 245.24 g/mol |

| LogP | 1.0238 |

Research indicates that compounds containing triazine structures exhibit a variety of biological activities, including:

- Antitumor Activity : Triazine derivatives have shown promise as anticancer agents. The presence of specific substituents on the triazine ring can enhance cytotoxicity against various cancer cell lines. For instance, triazine derivatives have been evaluated for their ability to inhibit cell proliferation in cancer models, with some showing IC50 values in the low micromolar range .

- Antimicrobial Properties : Compounds similar to this compound have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances antimicrobial efficacy .

Antitumor Activity

A study investigated the effects of various triazine derivatives on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated that certain modifications to the triazine core significantly improved their antiproliferative effects. For example, a derivative with a methoxy group exhibited an IC50 value of 1.61 µg/mL against A549 cells, indicating strong antitumor potential .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives similar to this compound were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with nitro groups at specific positions on the phenyl ring exhibited enhanced antibacterial activity compared to standard antibiotics .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of triazine derivatives:

Properties

CAS No. |

61452-87-7 |

|---|---|

Molecular Formula |

C11H12N6O |

Molecular Weight |

244.25 g/mol |

IUPAC Name |

2-[(4-amino-6-phenyl-1,3,5-triazin-2-yl)amino]acetamide |

InChI |

InChI=1S/C11H12N6O/c12-8(18)6-14-11-16-9(15-10(13)17-11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,18)(H3,13,14,15,16,17) |

InChI Key |

LYRSFEYLHQZPFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)NCC(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.